Enhanced Antifungal Activity of Neoenactin B2 against Saccharomyces cerevisiae Compared to Neoenactin A and B1
Neoenactin B2 demonstrates superior antifungal activity against *Saccharomyces cerevisiae* when compared to the major congener, Neoenactin A, and its positional isomer, Neoenactin B1. In a direct head-to-head comparison, the minimum inhibitory concentration (MIC) of Neoenactin B2 is markedly lower, indicating higher potency against this model yeast [1].
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | 0.39 μg/mL |
| Comparator Or Baseline | Neoenactin A: 1.56 μg/mL; Neoenactin B1: 1.56 μg/mL |
| Quantified Difference | 4-fold lower MIC (higher potency) than both Neoenactin A and Neoenactin B1. |
| Conditions | Agar dilution method using *Saccharomyces cerevisiae* as the test organism. Values represent MIC of neoenactin sulfates [1]. |
Why This Matters
This significant potency difference means Neoenactin B2 is a superior candidate for research requiring selective activity against *S. cerevisiae*, where other neoenactins would be 4-fold less effective at the same concentration.
- [1] Roy SK, Inouye Y, Nakamura S, Furukawa J, Okuda S. Isolation, structural elucidation and biological properties of neoenactins B1, B2, M1 and M2, neoenactin congeners. J Antibiot (Tokyo). 1987 Mar;40(3):266-74. doi: 10.7164/antibiotics.40.266. PMID: 3570978. View Source
